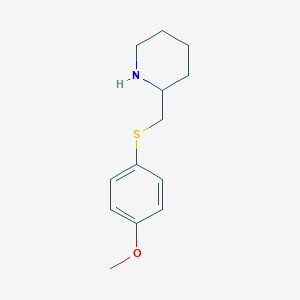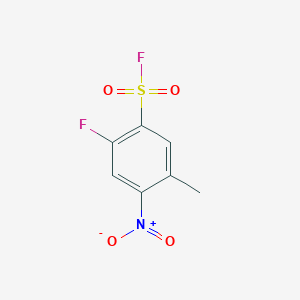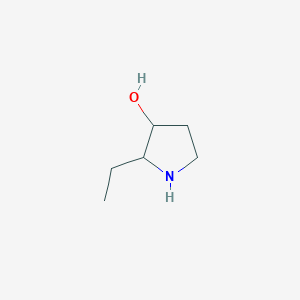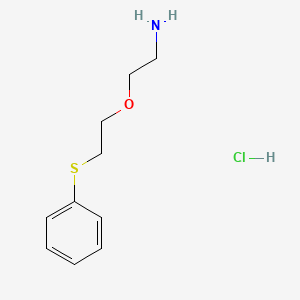
2-(2-(Phenylthio)ethoxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylthio)ethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-(2-(Phenylthio)ethoxy)ethan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often utilize advanced synthesis techniques and rigorous quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylthio)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(2-(Phenylthio)ethoxy)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical studies to investigate cellular processes and molecular interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Phenylthio)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
2-(2-(Phenylthio)ethoxy)ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H16ClNOS |
|---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c11-6-7-12-8-9-13-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H |
InChI Key |
ASTDSJSMOCNAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13247297.png)
![[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13247300.png)

![N-[1-(pyridin-4-yl)ethyl]cyclopentanamine](/img/structure/B13247318.png)
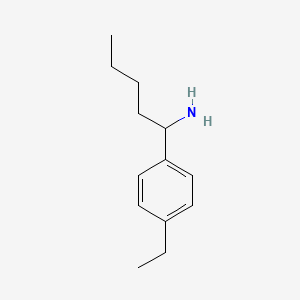
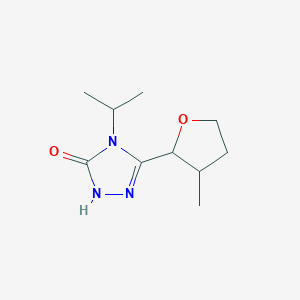
![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)
amine](/img/structure/B13247347.png)
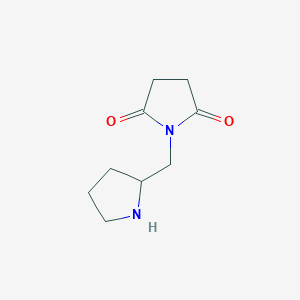
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)
amine](/img/structure/B13247376.png)
